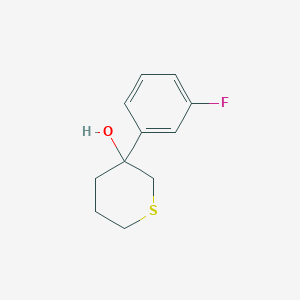
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminomethyl group, a hydroxyethyl group, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a suitable diene with a sulfur-containing reagent to form the thiolane ring. The aminomethyl and hydroxyethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce various hydroxyethyl or aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The aminomethyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione: is similar to other thiolane derivatives, such as 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dioxide.
Differences: The presence of different functional groups (e.g., sulfoxides or sulfones) can significantly alter the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C7H15NO3S |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO3S/c1-6(9)7(4-8)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
JRPBASVCEMSXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCS(=O)(=O)C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)


![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
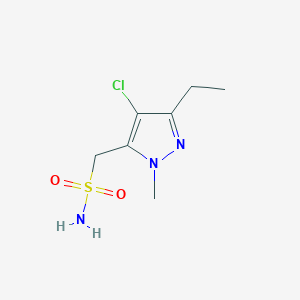
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)
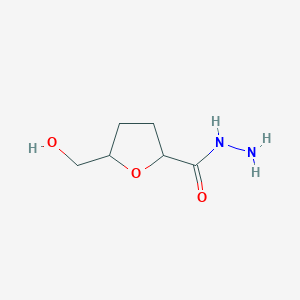

![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
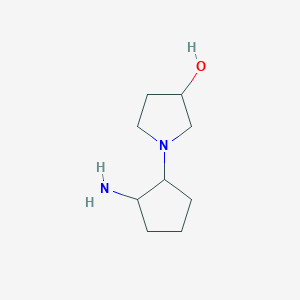
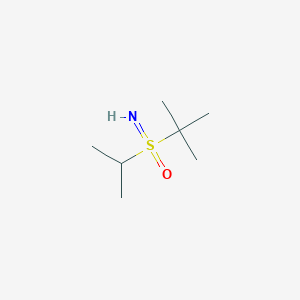
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
